Cas no 36782-05-5 (Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)

Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-
- 3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride
- 36782-05-5
- 3,5-dibromo-2-hydroxybenzenesulfonyl chloride
- LBA78205
- EN300-725115
- AT13510
-
- MDL: MFCD31559317
- インチ: InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H
- InChIKey: XECJZAWXETVBER-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 349.78377Da
- どういたいしつりょう: 347.78582Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725115-0.05g |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95.0% | 0.05g |
$212.0 | 2025-03-11 | |
AstaTech | AT13510-0.1/G |
3,5-DIBROMO-2-HYDROXYBENZENESULFONYL CHLORIDE |
36782-05-5 | 95% | 0.1g |
$296 | 2023-09-19 | |
AstaTech | AT13510-1/G |
3,5-DIBROMO-2-HYDROXYBENZENESULFONYL CHLORIDE |
36782-05-5 | 95% | 1g |
$845 | 2023-09-19 | |
Enamine | EN300-725115-0.5g |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95.0% | 0.5g |
$713.0 | 2025-03-11 | |
AstaTech | AT13510-0.25/G |
3,5-DIBROMO-2-HYDROXYBENZENESULFONYL CHLORIDE |
36782-05-5 | 95% | 0.25g |
$422 | 2023-09-19 | |
1PlusChem | 1P01EJBY-1g |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95% | 1g |
$1192.00 | 2024-05-04 | |
Aaron | AR01EJKA-100mg |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95% | 100mg |
$461.00 | 2025-02-10 | |
A2B Chem LLC | AX57054-500mg |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95% | 500mg |
$786.00 | 2024-04-20 | |
1PlusChem | 1P01EJBY-2.5g |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95% | 2.5g |
$2276.00 | 2024-05-04 | |
A2B Chem LLC | AX57054-2.5g |
3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride |
36782-05-5 | 95% | 2.5g |
$1921.00 | 2024-04-20 |
Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-に関する追加情報
Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- (CAS No. 36782-05-5): A Comprehensive Overview
Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-, with the chemical identifier CAS No. 36782-05-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The presence of both bromine and hydroxyl substituents on the benzene ring imparts unique reactivity and functional properties, making it a valuable intermediate in various chemical transformations.
The structural uniqueness of Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- lies in its combination of a sulfonyl chloride group with halogen and hydroxyl functionalities. This arrangement not only enhances its reactivity but also opens up numerous possibilities for further derivatization and application in medicinal chemistry. The sulfonyl chloride moiety is particularly notable for its ability to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule.
In recent years, there has been a growing interest in exploring the potential of halogenated aromatic compounds in drug discovery. The bromine atoms in Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- serve as excellent handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in pharmaceuticals.
The hydroxyl group attached to the benzene ring provides an additional site for chemical modification. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be crucial for the binding affinity of drug candidates. Moreover, they can be easily converted into other functional groups such as ethers or esters, expanding the synthetic toolkit available for medicinal chemists.
One of the most compelling aspects of Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- is its utility as a building block in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel sulfonamide derivatives, which have shown promise in various therapeutic areas. Sulfonamides are a well-established class of pharmacophores with applications ranging from antibiotics to anti-inflammatory agents. The presence of both bromine and hydroxyl groups allows for precise control over the structure-activity relationships (SAR) of these derivatives.
The synthesis of Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination of a suitable aromatic substrate followed by hydroxylation and subsequent conversion to the sulfonyl chloride. Each step requires careful optimization to ensure high yield and purity, which are critical for downstream applications.
In academic research, this compound has been employed to investigate the effects of halogenation on electronic properties and reactivity. Studies have shown that the electron-withdrawing nature of the sulfonyl chloride group and the electron-donating effect of the hydroxyl group can significantly influence the overall reactivity of the molecule. Such insights are invaluable for designing more efficient synthetic routes and understanding mechanistic pathways.
The pharmaceutical industry has also recognized the potential of Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- as a key intermediate in drug development pipelines. Its ability to undergo diverse chemical transformations makes it an attractive candidate for generating libraries of compounds for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling researchers to rapidly identify lead compounds with desirable biological activity.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have been conducted to predict how different substituents might affect binding interactions within biological targets. These studies often rely on detailed structural information derived from X-ray crystallography or NMR spectroscopy, providing a robust foundation for rational drug design.
The environmental impact and safety considerations are also important when working with Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to minimize exposure.
In conclusion, Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy- (CAS No. 36782-05-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical transformations and functionalization strategies, making it a valuable tool for medicinal chemists. As research continues to uncover new applications and synthetic methodologies, this compound is likely to remain a cornerstone in the synthesis of biologically active molecules.
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